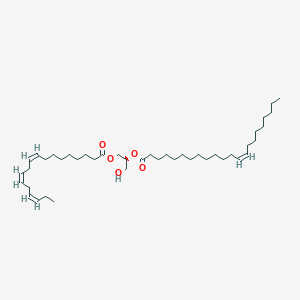
DG(18:3(9Z,12Z,15Z)/22:1(13Z)/0:0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2], also known as diacylglycerol(40:4) or DAG(18:3/22:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:3(9Z, 12Z, 15Z)/22:1(13Z)) pathway and phosphatidylcholine biosynthesis PC(18:3(9Z, 12Z, 15Z)/22:1(13Z)) pathway. DG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/22:1(13Z)/18:3(9Z, 12Z, 15Z)) pathway.
DG(18:3(9Z,12Z,15Z)/22:1(13Z)/0:0) is a diglyceride.
Applications De Recherche Scientifique
Optimal Placement and Performance of Distributed Generators
- Optimization in Power Systems : Vivek, Akanksha, and Mahapatra (2011) explored the use of genetic algorithms for optimizing the placement of Distributed Generators (DGs) in power systems to make them more optimized and economical (Vivek, Akanksha, & Mahapatra, 2011).
- Performance Prediction using Artificial Neural Networks : Ganesan et al. (2015) developed Artificial Neural Network (ANN) models for predicting the performance and exhaust emissions of diesel electric generators (DGs), highlighting the environmental impact (Ganesan, Rajakarunakaran, Thirugnanasambandam, & Devaraj, 2015).
Spectroscopic Studies and Interstellar Medium Analysis
- Magic-Angle Spinning NMR Spectroscopy : Adebodun et al. (1992) conducted 1H and 13C magic-angle spinning (MAS) NMR spectroscopy studies on glycolipid-water systems, providing insights into lipid dynamics (Adebodun, Chung, Montez, Oldfield, & Shan, 1992).
- Astrophysical Applications in Dwarf Galaxies : Madden et al. (2013) described the Dwarf Galaxy Survey (DGS) program, which uses far-infrared and submillimeter observations to study the interstellar medium (ISM) in low-metallicity dwarf galaxies (Madden et al., 2013).
Distributed Generation in Smart Grids and Microgrids
- Smart Distribution Grids : Buaklee and Hongesombut (2014) presented an application of the Bat Algorithm for the optimal sizing and siting of DG in smart distribution power systems, focusing on economic aspects (Buaklee & Hongesombut, 2014).
- Microgrid Power Sharing and Control : Zhou and Yu (2020) developed a distributed cooperative control algorithm for optimal power sharing in AC microgrids using Cournot game theory, emphasizing modern grid and energy concerns (Zhou & Yu, 2020).
Propriétés
Nom du produit |
DG(18:3(9Z,12Z,15Z)/22:1(13Z)/0:0) |
|---|---|
Formule moléculaire |
C43H76O5 |
Poids moléculaire |
673.1 g/mol |
Nom IUPAC |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C43H76O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-19,23,41,44H,3-5,7,9-11,13,15-16,20-22,24-40H2,1-2H3/b8-6-,14-12-,19-17-,23-18-/t41-/m0/s1 |
Clé InChI |
DBEOEBUOSXYDLR-OBJNFHFWSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+)](/img/structure/B1241331.png)
![2-methyl-1,1,4-trioxo-N-(2-pyridinyl)-3H-thieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1241333.png)
![2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1241334.png)
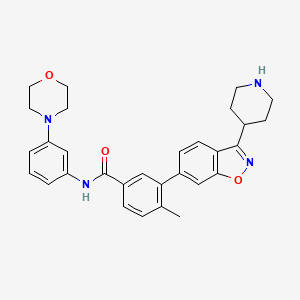

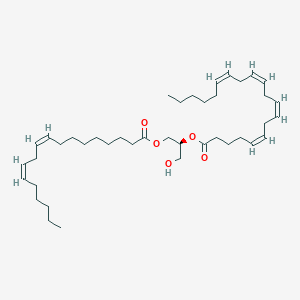

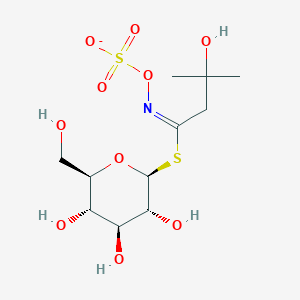
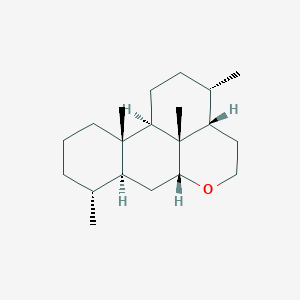
![N-[(E)-[5-(2,4-diguanidino-3,5,6-trihydroxy-cyclohexoxy)-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydropyran-2-yl]oxy-3-hydroxy-2-methyl-tetrahydrofuran-3-yl]methyleneamino]pyridine-4-carboxamide](/img/structure/B1241346.png)
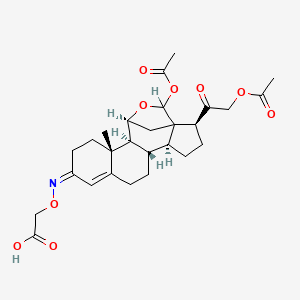
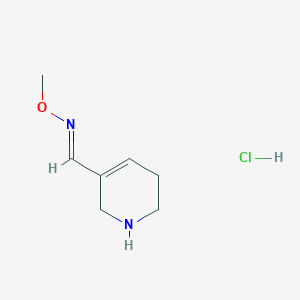
![1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea](/img/structure/B1241349.png)